2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol is an organic compound characterized by its unique structure, which combines a cyclopentanol moiety with a substituted imidazole ring. This compound is classified under organoheterocyclic compounds, specifically within the imidazole family, which are known for their diverse biological activities. The compound's molecular formula is , and it features a cyclopentane ring bonded to a hydroxyl group and a 1-methyl-1H-imidazol-4-yl group.
This compound is synthesized primarily for research purposes and may not have widespread commercial applications. Its classification includes:
The compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol typically involves the following steps:
The exact reaction conditions, including temperature, solvent choice, and catalysts, can significantly affect the yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the reaction progress and characterize the final product.
The molecular structure of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol can be represented as follows:
Key structural data include:
This structure indicates a complex arrangement that contributes to its chemical behavior and potential interactions.
2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol can participate in various chemical reactions typical for alcohols and imidazoles:
Reactivity can be influenced by factors such as steric hindrance from the cyclopentane ring and electronic effects from the imidazole group.
The mechanism of action for 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol typically involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor sites due to its structural similarity to other biologically active compounds.
Key physical properties include:
Relevant chemical properties include:
Analytical methods such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are useful for characterizing these properties further.
Scientific Uses
While specific applications of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol are not widely documented, compounds within this class may find use in:
Nucleophilic substitution reactions provide the most direct pathway for forming the critical C-C bond between the imidazole and cyclopentanol rings. The 1-methyl-1H-imidazol-4-yl moiety functions as an electron-rich aromatic system capable of undergoing electrophilic substitution, but its use as a nucleophile requires strategic activation. Two predominant approaches have emerged:
The first methodology employs organometallic reagents derived from 4-haloimidazoles. When 4-bromo-1-methylimidazole is treated with n-butyllithium at -78°C in THF, it undergoes efficient halogen-metal exchange to generate the corresponding 4-lithio-1-methylimidazole species. This organolithium compound exhibits remarkable nucleophilicity toward electrophilic cyclopentanone derivatives. Reaction with cyclopentanone at low temperatures (-78°C to -40°C) followed by acidic workup yields the target alcohol in moderate yields (45-60%). The critical limitation lies in the competing nucleophilic attack at the carbonyl carbon versus α-carbon, leading to regioisomeric mixtures that require chromatographic separation [1] .
A more selective approach utilizes pre-functionalized cyclopentanol precursors bearing leaving groups amenable to nucleophilic displacement. Bromination of cyclopentanol at the 2-position provides 2-bromocyclopentanol, which undergoes efficient Williamson ether synthesis when reacted with 1-methyl-4-hydroxyimidazole under basic conditions. However, this pathway suffers from significant O-alkylation versus the desired C-alkylation due to competing enolate formation. Recent advances employ Mitsunobu conditions (DIAD, PPh~3~) to invert the nucleophilicity, activating the alcohol as an alkoxide while converting the imidazole nitrogen into a potent leaving group. This approach achieves improved C4 selectivity (75-82% yield) but requires strict anhydrous conditions [6] [7].
Table 1: Comparative Analysis of Nucleophilic Substitution Approaches
Strategy | Reagents/Conditions | Yield (%) | Regioselectivity | Key Limitations |
---|---|---|---|---|
Organolithium Addition | nBuLi, THF, -78°C; Cyclopentanone | 45-60 | Moderate | Competitive carbonyl vs α-carbon attack |
Direct Alkylation | K~2~CO~3~, DMF, 80°C | 30-40 | Low | O- vs C-alkylation competition |
Mitsunobu Inversion | DIAD, PPh~3~, anhydrous THF, 0°C→RT | 75-82 | High | Moisture sensitivity, cost |
Palladium-Catalyzed Coupling | Pd(PPh~3~)~4~, K~2~CO~3~, DMF/H~2~O | 65-70 | Excellent | Catalyst loading, purification issues |
A third-generation approach leverages transition metal-catalyzed cross-coupling between 4-haloimidazoles and cyclopentanol-derived organometallics. Suzuki-Miyaura coupling using 4-bromo-1-methylimidazole and 2-(cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(PPh~3~)~4~ catalysis provides the unsaturated intermediate, which undergoes subsequent stereoselective hydroboration-oxidation to yield the target compound. This sequential approach achieves superior regiocontrol (95%) and good overall yield (65-70%) while avoiding the low-temperature requirements of organolithium chemistry [1].
Achieving C4 selectivity in imidazole functionalization presents a central challenge due to the comparable electronic properties of C2, C4, and C5 positions. Transition metal catalysis provides the most effective solution for controlling regiochemistry through steric and electronic modulation.
Palladium-N-heterocyclic carbene (NHC) complexes demonstrate exceptional efficacy in C-H activation at the C4 position of 1-methylimidazole. The [(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Pd(allyl)Cl] catalyst system activates the C4 position selectively when paired with copper(II) acetate as an oxidant in DMSO at 80-100°C. This catalytic system achieves direct arylation with 2-bromocyclopentanol derivatives with 89% regioselectivity for the C4 isomer. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by base-assisted deprotonation at C4 and reductive elimination. The bulky isopropyl groups on the NHC ligand create a steric environment that favors approach at the less hindered C4 position rather than C2 [4] [9].
For less activated coupling partners, copper(I)-phenanthroline complexes facilitate Ullmann-type coupling between 4-iodo-1-methylimidazole and cyclopentanol derivatives. The catalytic system comprising CuI/neocuproine (2,9-dimethyl-1,10-phenanthroline) in DMF at 110-120°C enables C-O bond formation with moderate to good yields (50-65%). While the reaction demonstrates excellent regiocontrol, the requirement for stoichiometric cesium carbonate as base creates purification challenges at industrial scale. Recent advances employ microwave-assisted copper catalysis to reduce reaction times from 24-48 hours to 30-90 minutes while improving atom economy through reduced catalyst loading (5 mol% → 2 mol%) [4].
Table 2: Catalytic Systems for Regioselective C4 Functionalization
Catalyst System | Temperature (°C) | Selectivity (C4:C2:C5) | Reaction Time | Key Advantages |
---|---|---|---|---|
Pd(OAc)~2~/P(o-tol)~3~ | 100 | 80:15:5 | 12-18 h | Broad substrate scope |
Pd-NHC (IPr) | 80 | 93:5:2 | 6-8 h | Excellent steric control |
CuI/1,10-Phenanthroline | 120 | 98:1:1 | 24-48 h | Low cost, high selectivity |
CuI/Neocuproine (MW) | 150 (MW) | 97:2:1 | 30-90 min | Rapid synthesis, reduced catalyst load |
Enzyme-mediated regioselective functionalization has emerged as a sustainable alternative to transition metal catalysis. Engineered Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzes the transesterification of vinyl acetate with 1-methylimidazole-4-carbinol in non-aqueous media. The enzyme's active site selectively recognizes the primary alcohol at C4 while excluding the C2 position due to steric constraints, achieving >99% regioselectivity. This approach operates under mild conditions (30-40°C, atmospheric pressure) and provides an environmentally benign route to imidazole-alcohol conjugates without heavy metal contamination concerns [4].
The formation of the cyclopentanol ring component significantly impacts the overall synthetic efficiency and stereochemical outcome. Solvent polarity and reaction temperature profoundly influence both the kinetic and thermodynamic aspects of ring formation.
Solvent effects on intramolecular aldol condensation were systematically evaluated for precursors leading to 2-substituted cyclopentanols. In the cyclization of 1,5-dicarbonyl compounds, aprotic polar solvents (DMF, DMSO) favor enolate formation and accelerate ring closure but promote elimination side products. Conversely, polar protic solvents (MeOH, EtOH) stabilize developing charges in the transition state but may solvate nucleophiles, reducing reaction rates. Optimal results occur in binary solvent systems such as THF/H~2~O (4:1), where the organic component dissolves the carbon chain while water facilitates proton transfer during enolization. This system achieves 85% conversion to the desired cyclopentanol versus 65% in pure THF [4].
Temperature dramatically influences the diastereomeric ratio of the cyclization products. At cryogenic temperatures (-78°C), kinetic control predominates, favoring the cis-isomer through a less sterically hindered transition state (cis:trans = 85:15). Elevated temperatures (80-100°C) promote thermodynamic equilibration toward the more stable trans-diastereomer (cis:trans = 30:70). For pharmaceutical applications requiring the cis-configuration, low-temperature lithiation followed by controlled warming to -40°C provides optimal diastereoselectivity (cis:trans = 92:8). Microwave irradiation enables rapid heating to precise temperatures, suppressing side reactions through reduced exposure times [4] [10].
The acid-catalyzed cyclization of unsaturated precursors shows remarkable solvent dependence. When performed in toluene at reflux (110°C), the reaction proceeds through a carbocation intermediate that undergoes Wagner-Meerwein rearrangements, yielding skeletal byproducts. Switching to chlorinated solvents (DCE, 80°C) stabilizes the carbocation through polar interactions while minimizing rearrangements. Trifluoroethanol (TFE) as solvent further enhances reaction rates through its strong ionizing power and low nucleophilicity, reducing solvolysis byproducts. The cyclization efficiency increases in the order: toluene (45%) < DCE (68%) < TFE (82%) [4].
Transitioning from batch to continuous flow processing addresses critical challenges in scaling up 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol synthesis, particularly for hazardous intermediates and exothermic transformations. Flow chemistry enables precise control over residence time, temperature gradients, and mixing efficiency unattainable in batch reactors [10].
Microfluidic reactors with narrow channels (ID<1 mm) fabricated from corrosion-resistant alloys enable the safe handling of organolithium intermediates generated in situ. The strategy involves separate feeds of 4-bromo-1-methylimidazole in THF and n-BuLi in hexanes merging at a T-junction, with immediate reaction quenching by a cyclopentanone stream after precise residence time control (2-5 seconds). This approach eliminates the cryogenic bath requirements of batch processing while achieving 95% conversion and minimizing protodehalogenation byproducts (<2%). The reactor's high surface-area-to-volume ratio facilitates rapid heat dissipation during the highly exothermic lithiation step (-ΔH = 210 kJ/mol), eliminating thermal runaway risks inherent in scale-up [10].
For catalytic transformations, packed-bed reactors (PBR) loaded with immobilized palladium catalysts (Pd@SiO~2~) enable continuous Suzuki-Miyaura coupling. A representative system pumps 4-bromo-1-methylimidazole and cyclopentenylboronic acid through a heated (80°C) catalyst bed (10 cm × 2 cm ID) at controlled flow rates (0.5-1.0 mL/min). The catalyst bed configuration ensures maximum substrate-catalyst contact while eliminating metal leaching concerns (<5 ppm Pd in effluent). Residence time distribution analysis confirms near-ideal plug flow behavior (Bo > 150), ensuring consistent product quality. This system achieves space-time yields of 2.5 kg/L·day versus 0.3 kg/L·day in batch mode, representing an 8-fold productivity increase [4] [10].
Table 3: Flow Reactor Configurations for Industrial Synthesis
Reactor Type | Application Step | Key Parameters | Throughput Advantage | Quality Improvement |
---|---|---|---|---|
Microfluidic PFR | Organolithium Formation | Channel width: 500 µm; τ: 2-5 sec | 5× batch rate | Reduced side products (-85%) |
Tube-in-Tube (Teflon AF) | Gas-Liquid Hydrogenation | H~2~ pressure: 5 bar; τ: 10 min | Catalyst-free reduction | Eliminates metal contamination |
Packed Bed Reactor | Suzuki Coupling | 10% Pd@SiO~2~; 80°C; τ: 30 min | 8× space-time yield | Consistent Pd levels (<5 ppm) |
Agitated Cell Reactor | Slurry Handling (Cyclization) | Oscillation: 10 Hz; τ: 2 h | Prevents clogging | Uniform particle size distribution |
Continuous stirred tank reactors (CSTR) in series effectively handle slurries formed during the acid-catalyzed cyclization step. A three-stage CSTR cascade (each 5 L working volume) maintains constant slurry density (15-20% w/v) while allowing controlled addition of aqueous acid quench in the final stage. The cascade configuration approaches plug flow behavior (n > 2.5 equivalent tanks) while preventing solid accumulation that would clog tubular reactors. Real-time monitoring via inline FTIR enables automated pH adjustment to ±0.1 units, critical for minimizing hydrolysis of the acid-labile imidazole ring. This system achieves 95% conversion with mean residence time of 2 hours versus 6 hours in batch mode [10].
The final telescoped continuous process integrates four unit operations: (1) microfluidic lithiation/carbonyl addition, (2) packed-bed catalytic hydrogenation, (3) CSTR-based cyclization, and (4) inline membrane separation. This integrated system reduces total synthesis time from 72 hours (batch) to 8 hours continuous operation, with overall yield improvement from 52% to 78%. The compact footprint (total volume < 100 L) produces 15 kg/day of pharmaceutical-grade 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol, demonstrating the industrial viability of flow chemistry for complex heterocyclic assemblies [10].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5